molecular formula C20H18N4O3 B2533554 7-(diethylamino)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892754-79-9

7-(diethylamino)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2533554
CAS No.: 892754-79-9
M. Wt: 362.389
InChI Key: DYWZAOQMDOHRNN-UHFFFAOYSA-N
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Description

7-(diethylamino)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common route might include:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions.

    Introduction of the diethylamino group: This step might involve the alkylation of the chromen-2-one core with diethylamine.

    Formation of the 1,2,4-oxadiazole ring: This can be synthesized by reacting an appropriate nitrile with hydrazine, followed by cyclization.

    Coupling with pyridine: The final step might involve coupling the 1,2,4-oxadiazole ring with a pyridine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the diethylamino group or the chromen-2-one core.

    Reduction: Reduction reactions could target the oxadiazole ring or the pyridine moiety.

    Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides could be employed under suitable conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 7-(diethylamino)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound could be studied for its potential as a fluorescent probe due to the chromen-2-one core, which is known for its fluorescence properties.

Medicine

In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound could find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it might induce apoptosis or inhibit cell proliferation through specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(diethylamino)-3-(2-benzothiazolyl)-2H-chromen-2-one
  • 7-(diethylamino)-3-(4-methylcoumarin-7-yl)-2H-chromen-2-one
  • 7-(diethylamino)-3-(4-nitrophenyl)-2H-chromen-2-one

Uniqueness

Compared to similar compounds, 7-(diethylamino)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one might exhibit unique properties due to the presence of the 1,2,4-oxadiazole ring and the pyridine moiety. These structural features could enhance its biological activity or alter its chemical reactivity.

Properties

IUPAC Name

7-(diethylamino)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-3-24(4-2)15-8-7-13-10-16(20(25)26-17(13)11-15)19-22-18(23-27-19)14-6-5-9-21-12-14/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWZAOQMDOHRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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